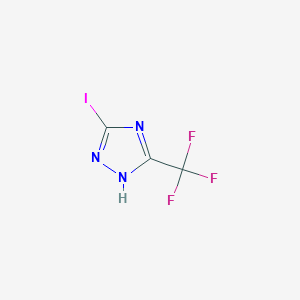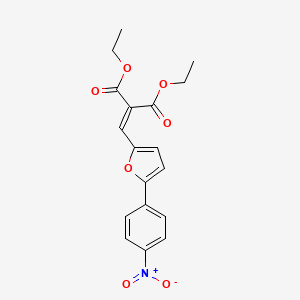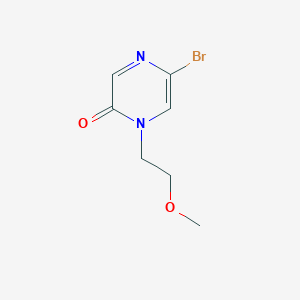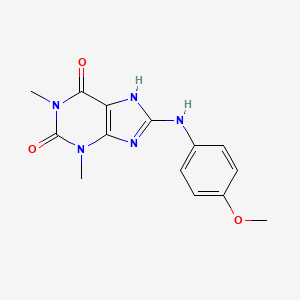
6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide” is a complex organic compound that contains several functional groups, including a sulfonamide group, a chloro group, and a fluoro group attached to pyridine rings. These functional groups and the overall structure suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, amidation, and halogenation . The exact methods would depend on the starting materials and the specific conditions required for each reaction step.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the sulfonamide group, the chloro group, and the fluoro group. These functional groups are often involved in substitution reactions, where another atom or group replaces them on the pyridine ring .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are of significant interest in medicinal chemistry due to their unique physical, chemical, and biological properties. The strong electron-withdrawing fluorine atoms contribute to reduced basicity and reactivity compared to chlorinated and brominated analogues. The compound can be used as a precursor in the synthesis of various fluoropyridines, which are valuable for their potential as imaging agents in biological applications .
Development of Anticancer Drugs
The introduction of fluorine atoms into pharmaceutical compounds often results in improved efficacy and metabolic stability. 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide can serve as an intermediate in the synthesis of anticancer drugs. Its derivatives have been used to obtain compounds like 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which shows promise in cancer treatment .
Fungicidal Activity
The compound’s derivatives have shown excellent fungicidal activity. For instance, modifications of this compound have led to the development of new molecules with significant control effects on corn rust, a common agricultural pest. These derivatives can outperform commercial fungicides in efficacy .
Radiobiology
In radiobiology, the synthesis of 18F -substituted pyridines is crucial for local radiotherapy of cancer. The compound can be used to synthesize 18F -labeled pyridines, which are essential for imaging and therapeutic purposes in cancer treatment .
Synthesis of Fluorine-Containing Pesticides
The compound can also be used as an intermediate in the synthesis of fluorine-containing pesticides. These pesticides often show enhanced activity and selectivity due to the presence of fluorine atoms. The compound’s derivatives can lead to the development of new pesticides with better environmental profiles and lower toxicity .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as pyridinesulfonamide derivatives, have been reported to inhibit phosphatidylinositol 4-kinase (pi4k) and phosphoinositide 3-kinase (pi3k) .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly pi4k and pi3k, leading to inhibition of these enzymes .
Biochemical Pathways
Inhibition of pi4k and pi3k can disrupt multiple cellular processes, including cell growth and survival, protein synthesis, and cellular trafficking .
Result of Action
The inhibition of pi4k and pi3k could potentially lead to the suppression of cell growth and proliferation .
Eigenschaften
IUPAC Name |
6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2S/c11-9-3-2-8(6-13-9)18(16,17)15-10-4-1-7(12)5-14-10/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOVPDFACBEZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2876068.png)
![2-[3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2876073.png)

![N-(4-chlorophenethyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)



![2-(2-Hydroxy-5-methylbenzoyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2876083.png)

![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2876085.png)

![2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2876088.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2876089.png)
